molecular formula C10H11N5 B1445144 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1174647-37-0

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Cat. No.: B1445144
CAS No.: 1174647-37-0
M. Wt: 201.23 g/mol
InChI Key: YBIKHRIJAYJYEN-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine core have been identified as key pharmacophores with diverse biological activities. This specific derivative, featuring a pyridine substituent, is a valuable building block for developing novel therapeutic agents. Research into analogous structures has demonstrated their potential as potent modulators of purinergic receptors like P2X7, which is a target for inflammatory and neuropathic pain conditions . Furthermore, the [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a established target for type 2 diabetes . The structural motif is also being explored in antiparasitic research, with closely related triazolopyrazines and triazolopyridazines showing promising efficacy against Cryptosporidium parvum, a cause of severe diarrheal disease . Researchers can utilize this compound to explore structure-activity relationships (SAR), optimize potency and selectivity for specific biological targets, and investigate mechanisms of action in various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to determine the specific properties and activity of this compound for their unique applications.

Properties

IUPAC Name

3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10/h1-3,6,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIKHRIJAYJYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CN=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Triazolo[4,3-a]pyrazine Core

The core heterocyclic structure is typically synthesized via cyclocondensation or cyclization reactions involving appropriate precursors such as aminopyrazine derivatives and azide or hydrazine sources under controlled catalytic conditions.

  • Catalysts and reagents: Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) are commonly employed to promote cyclization via azide-alkyne cycloaddition or related pathways.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate the reaction.
  • Temperature and time: Reactions are typically conducted at elevated temperatures (~80°C) for extended periods (up to 24 hours) to ensure complete cyclization and high yields.

Attachment of the Pyridine Moiety

The pyridine substituent at the 3-position is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the precursor functionalities.

  • Cross-coupling reactions: Palladium-catalyzed processes (e.g., Suzuki or Buchwald-Hartwig couplings) enable the formation of C–C or C–N bonds efficiently.
  • Reaction conditions: Microwave-assisted heating at temperatures around 150°C can accelerate these couplings, reducing reaction times significantly.
  • Work-up: Standard aqueous work-up followed by extraction with ethyl acetate and purification by flash chromatography or recrystallization is employed.

Representative Preparation Procedure with Data Table

Step Reagents/Conditions Description Yield (%) Purity (%)
1. Cyclization 3-aminopyrazine derivative, NaN₃, CuSO₄·5H₂O, sodium ascorbate, DMF, 80°C, 24 h Copper-catalyzed azide cyclization forming triazolo-pyrazine core 65–75 85–90
2. Coupling Triazolo-pyrazine intermediate, 3-bromopyridine, Pd(PPh₃)₄, NaHCO₃, 1,4-dioxane, microwave 150°C, 10 min Pd-catalyzed cross-coupling to attach pyridine ring 70–75 ≥95
3. Purification Silica gel chromatography or recrystallization Isolation of pure compound ≥95

Research Findings and Optimization Notes

  • Catalyst efficiency: Copper(I)-catalyzed cyclization is highly effective for constructing the triazolo core, with yields optimized by controlling the stoichiometry of azide and reaction temperature.
  • Microwave-assisted coupling: The use of microwave irradiation in palladium-catalyzed coupling reactions significantly reduces reaction time from hours to minutes without compromising yield or purity.
  • Solvent selection: Polar aprotic solvents such as DMF and 1,4-dioxane provide optimal solubility and reaction kinetics for both cyclization and coupling steps.
  • Purification techniques: Combining column chromatography with recrystallization ensures removal of trace metal catalysts and by-products, achieving high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine moiety in the compound facilitates nucleophilic substitution due to its electron-deficient aromatic system. Key reactions include:

Reaction Type Reagents/Conditions Outcome
AminationAmmonia, 100–120°C, pressureSubstitution at the pyridine C-2 position with NH₂ groups
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CIntroduction of alkyl chains at the triazolo N-1 position

For example, treatment with methyl iodide in the presence of a base yields N-methylated derivatives, enhancing solubility for pharmaceutical applications .

Cycloaddition and Ring-Opening Reactions

The triazolopyrazine component participates in cycloaddition reactions, leveraging its conjugated diene-like structure:

Reaction Type Reagents/Conditions Outcome
[3+2] CycloadditionNitrile oxides, RT, tolueneFormation of fused isoxazoline-triazolopyrazine hybrids
Ring-openingEthylenediamine, −20°C, HClCleavage of the triazolo ring to form pyrazine-diamine intermediates

Electrochemical desulfurative cyclization with isothiocyanates under metal-free conditions generates 3-amino-triazolo pyridines, demonstrating broad functional group tolerance .

Oxidation and Reduction Pathways

The compound exhibits redox activity at both the pyridine and triazolo rings:

Reaction Type Reagents/Conditions Outcome
OxidationKMnO₄, H₂O, 60°CPyridine ring hydroxylation to form N-oxide derivatives
ReductionNaBH₃CN, MeOH, RTSelective reduction of the triazolo ring to dihydro intermediates

Controlled reduction with sodium cyanoborohydride preserves the pyridine ring while saturating the triazolo system .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at specific positions:

Reaction Type Reagents/Conditions Outcome
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneArylation at the pyridine C-4 position
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°CIntroduction of amino groups at the triazolo N-2 position

These reactions are critical for modifying the compound’s electronic properties in drug design .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

Condition Reagents Outcome
HCl (conc.), reflux-Ring contraction to imidazo[1,2-a]pyrazines
NaOH (aq.), 50°C-Hydrolysis of the triazolo ring to form pyrazine-carboxamides

Concentrated hydrochloric acid induces ring contraction, yielding biologically active imidazo-pyrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of triazolo-pyrazine compounds exhibit anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and blocking cell proliferation pathways .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antibiotics .
  • Neuroprotective Effects
    • Research indicates that triazolo-pyrazines may possess neuroprotective properties. In vitro studies have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biological Studies

  • Enzyme Inhibition
    • The compound has been studied for its role as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This suggests its potential use in developing antidiabetic medications .
  • Receptor Modulation
    • Investigations into the interaction of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine with neurotransmitter receptors have revealed its potential as a modulator of serotonin and dopamine receptors. This could lead to applications in treating mood disorders and schizophrenia .

Synthesis and Derivatives

The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine typically involves multi-step organic reactions that yield various derivatives with modified pharmacological profiles. The exploration of these derivatives is crucial for enhancing efficacy and reducing side effects.

DerivativeActivityReference
Compound AAnticancer
Compound BAntimicrobial
Compound CNeuroprotective

Case Studies

  • Case Study on Anticancer Activity
    • A recent study evaluated the effects of a specific derivative of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine on breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Clinical Trials for Diabetes Treatment
    • Ongoing clinical trials are investigating the efficacy of DPP-IV inhibitors derived from this compound in managing type 2 diabetes. Preliminary results indicate improved glycemic control without significant adverse effects .

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. In cancer research, it may target specific kinases involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one Hydrochloride
  • Formula : C₆H₁₀ClN₅O
  • Key Features: An aminomethyl group at the 3-position and a ketone at the 8-position.
  • The aminomethyl group may improve solubility but introduces a charged species at physiological pH .
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}ethanol Dihydrochloride
  • CAS : 2230798-37-3
  • Formula : C₇H₁₂Cl₂N₄O
  • Key Features: Ethanol substituent at the 3-position.
  • Comparison : The hydroxyl group enhances hydrophilicity but may reduce membrane permeability. This derivative is less likely to engage in π-π stacking compared to the pyridine analogue .
3-(2-Fluorophenyl)-[1,2,4]Triazolo[4,3-a]pyrimidine
  • Key Features : Fluorophenyl substituent and pyrimidine core (vs. pyrazine in the target compound).
  • The fluorine atom increases electronegativity and metabolic stability, making this derivative more suited for agrochemical applications .

Positional Isomers and Core Modifications

4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}pyridine
  • Formula : C₁₀H₁₁N₅ (same as target compound).
  • Comparison : The pyridine substituent at the 4-position (vs. 3-position) may lead to steric differences in receptor binding. This isomer’s biological activity profile could diverge significantly due to altered spatial orientation .
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine Derivatives
  • Example : Compound 6 and 8 from .
  • Comparison: Replacement of pyrazine with pyrimidine and additional pyrazole rings modifies the heterocyclic framework.

Biological Activity

The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H8_{8}N6_{6}
  • Molecular Weight : 188.20 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is primarily attributed to its interactions with various biological targets:

  • Kinase Inhibition : This compound exhibits inhibitory effects on several kinases involved in cancer pathways. Its structure allows it to compete effectively for the ATP-binding site of these kinases.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from apoptosis.

Biological Activity Overview

Activity TypeDescriptionReference
Kinase InhibitionInhibits various kinases linked to cancer progression.
Antioxidant ActivityReduces oxidative stress markers in vitro.
NeuroprotectionProtects neuronal cells in animal models of neurodegeneration.

Case Studies

  • Kinase Inhibition Study :
    • A study evaluated the compound's effectiveness against the Bcr-Abl T315I mutant kinase.
    • Results showed an IC50_{50} value of 26 nM, indicating potent inhibition compared to control compounds.
  • Antioxidant Study :
    • In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells.
    • The antioxidant capacity was comparable to established antioxidants like Vitamin C.
  • Neuroprotective Effects :
    • An animal model study reported that administration of this compound led to a significant reduction in neuronal loss following induced neurotoxicity.
    • Behavioral assessments indicated improved cognitive function post-treatment.

Research Findings

Recent research has focused on optimizing the pharmacological profile of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine through structural modifications:

  • Modifications have led to enhanced potency and selectivity for specific kinase targets.
  • Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its biological activity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey AdvantageReference
Oxidative (NaOCl)NaOCl, ethanol, RT, 3h73%Eco-friendly, mild conditions
Carbonyldiimidazole routeDMFA, 100°C, 24h refluxVariesBroad substrate scope
Hydrazine cyclizationHydrazinopyrazinones, reflux~60-75%Flexible functionalization

Advanced: How can computational methods enhance the design of novel derivatives?

Answer:
Computational approaches like quantum chemical reaction path searches and machine learning optimize reaction design. For example:

  • ICReDD’s workflow : Combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error. This method accelerates the discovery of derivatives with tailored bioactivity .
  • Docking studies : Used to predict binding affinities of triazolopyrazine derivatives to targets like HIV reverse transcriptase, guiding structural modifications .

Basic: What analytical techniques confirm the structure of synthesized derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring fusion patterns .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretches in triazole rings) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Standardized assays : Re-evaluate activities using uniform protocols (e.g., HIV inhibition assays in vs. antimicrobial tests in ) .
  • Structure-activity relationship (SAR) studies : Correlate substituents (e.g., ethynyl groups) with bioactivity. For example, electron-withdrawing groups enhance antiviral potency .
  • Meta-analysis : Cross-reference data from multiple studies to identify outliers or trends .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • First aid : Flush eyes/skin with water; seek medical attention for ingestion .

Advanced: How does the choice of oxidizing agent impact oxidative cyclization efficiency?

Answer:
Oxidants influence yield, purity, and sustainability:

  • NaOCl : Eco-friendly, achieves 73% yield with minimal byproducts .
  • Cr(VI) reagents : Higher yields (~80%) but pose toxicity and waste challenges .
  • DDQ : Effective for electron-rich substrates but requires inert conditions .

Q. Table 2: Oxidant Performance Comparison

OxidantYieldPurityEnvironmental ImpactReference
NaOCl73%HighLow
CrO₃~80%MediumHigh
DDQ65-75%HighModerate

Advanced: What strategies optimize regioselectivity in triazolopyrazine functionalization?

Answer:

  • Directing groups : Use meta-methoxy substituents on aryl rings to steer electrophilic substitution .
  • Metal catalysis : Pd-mediated cross-coupling for precise C-H activation .
  • Solvent effects : Polar aprotic solvents (DMFA) enhance nucleophilic attack at specific positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.